(-)-delta-Cadinene

説明

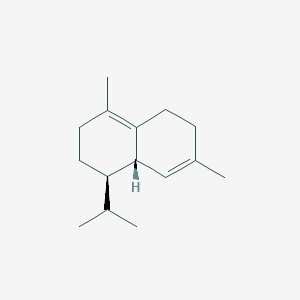

Structural Characterization of (-)-δ-Cadinene

Molecular Architecture and Stereochemical Configuration

The molecular framework of (-)-delta-cadinene is characterized by a bicyclic sesquiterpene structure that belongs to the broader classification of cadinenes, which are isomeric hydrocarbons occurring in a wide variety of essential oil-producing plants. The compound exhibits a molecular formula of carbon-15 hydrogen-24, reflecting the typical sesquiterpene composition of three consecutive isoprene units. The structural complexity of this compound arises from its specific arrangement of double bonds and stereochemical centers, which create a distinct three-dimensional molecular architecture that influences its chemical and biological properties.

The bicyclic nature of this compound is fundamental to its classification within the cadinene family, where the double bonds are strategically positioned at the 4-4a and 7-8 positions within the molecular framework. This positioning creates a specific electronic environment that contributes to the compound's chemical reactivity and stability. The molecular weight of 204.35 grams per mole provides additional confirmation of the compound's sesquiterpene nature, while the monoisotopic mass of 204.187801 daltons offers precise molecular identification capabilities for analytical purposes.

The stereochemical configuration of this compound involves multiple chiral centers that collectively determine the compound's absolute configuration and spatial arrangement. The presence of an isopropyl group at position 1, which maintains a cis relationship to the hydrogen at the adjacent bridgehead carbon, establishes the fundamental stereochemical characteristics that distinguish this enantiomer from its mirror image. This spatial arrangement creates specific molecular interactions and conformational preferences that influence the compound's overall chemical behavior and recognition by biological systems.

IUPAC Nomenclature and Constitutional Isomerism

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (1R,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene, which provides a complete description of the compound's structural features and stereochemical configuration. This nomenclature system explicitly defines the positions of substituents, the degree of saturation, and the absolute configuration at each chiral center, ensuring unambiguous identification of the specific molecular entity. The systematic name reflects the hexahydronaphthalene core structure with specific methyl and isopropyl substitutions that create the characteristic cadinene framework.

Constitutional isomerism plays a crucial role in understanding the relationship between this compound and other members of the cadinene family, as these compounds share the same molecular formula but differ in their structural arrangements of atoms. The term cadinene has been used in a broad sense to refer to any sesquiterpene with the cadalane carbon skeleton, which is defined as 4-isopropyl-1,6-dimethyldecahydronaphthalene. This broad classification encompasses numerous structural variants that differ in the positions of double bonds, the stereochemistry of substituents, and the overall three-dimensional arrangement of the molecular framework.

| Property | Value |

|---|---|

| IUPAC Name | (1R,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Monoisotopic Mass | 204.187801 Da |

| CAS Number | 13061-82-0 |

The constitutional framework of this compound establishes its position within the larger family of bicyclic sesquiterpenes, where structural variations create distinct chemical entities with unique properties. The specific arrangement of carbon atoms, double bonds, and substituents in this compound creates a molecular architecture that is constitutionally distinct from other cadinene isomers, even though they share the same elemental composition. This constitutional uniqueness is reflected in the compound's specific chemical reactivity patterns, physical properties, and biological activities that differentiate it from structurally related compounds.

Absolute Configuration Analysis: (1R,8aS) Enantiomer Specificity

The absolute configuration of this compound is precisely defined by the (1R,8aS) stereochemical designation, which specifies the spatial arrangement of atoms around the two key chiral centers in the molecule. The R configuration at position 1 indicates that the priority groups around this chiral center are arranged in a clockwise direction when viewed from a specific orientation, while the S configuration at position 8a indicates a counterclockwise arrangement of priority groups. This specific combination of stereochemical configurations creates the unique three-dimensional structure that characterizes the (-)-enantiomer and distinguishes it from the (+)-enantiomer.

The (1R,8aS) configuration results in specific molecular interactions and conformational preferences that influence the compound's chemical and biological properties. The spatial arrangement of the isopropyl group at position 1 in relation to the hydrogen at the adjacent bridgehead carbon creates a cis relationship that is fundamental to the compound's stereochemical identity. This cis arrangement affects the overall molecular shape and creates specific steric interactions that influence the compound's reactivity patterns and molecular recognition capabilities.

| Stereochemical Feature | Configuration | Spatial Relationship |

|---|---|---|

| Position 1 | R | Clockwise priority arrangement |

| Position 8a | S | Counterclockwise priority arrangement |

| Isopropyl-Hydrogen | Cis | Same side relationship |

| Overall Enantiomer | (-) | Levorotatory optical activity |

The enantiomer specificity of this compound is reflected in its optical activity, where the compound exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction. This optical property is a direct consequence of the compound's absolute configuration and provides a practical method for distinguishing between the two enantiomers. The specific rotation value serves as a characteristic physical property that can be used for identification and purity assessment of the compound.

The absolute configuration analysis reveals that this compound represents a specific stereoisomer within the delta-cadinene family, where the (1R,8aS) configuration creates unique molecular properties that differentiate it from its enantiomeric counterpart. This stereochemical specificity is crucial for understanding the compound's biological activities, as different enantiomers often exhibit distinct interactions with biological targets due to their different three-dimensional structures.

Comparative Stereoelectronic Features with (+)-δ-Cadinene

The comparative analysis of stereoelectronic features between this compound and (+)-delta-cadinene reveals fundamental differences in their molecular architectures that arise from their enantiomeric relationship. While both compounds share the same molecular formula and constitutional framework, their mirror-image stereochemical configurations create distinct three-dimensional structures with different stereoelectronic properties. The (+)-delta-cadinene exhibits the (1S,8aR) absolute configuration, which represents the exact mirror image of the (1R,8aS) configuration found in this compound.

The stereoelectronic differences between the two enantiomers manifest in their distinct spatial arrangements of electron-rich and electron-poor regions within the molecular framework. The specific positioning of the isopropyl group and the orientation of the bicyclic system create different electronic environments that influence molecular interactions and chemical reactivity patterns. These stereoelectronic variations are particularly important in biological systems, where enzyme active sites and receptor binding pockets exhibit chiral recognition capabilities that can distinguish between enantiomers.

| Comparative Feature | This compound | (+)-Delta-Cadinene |

|---|---|---|

| Absolute Configuration | (1R,8aS) | (1S,8aR) |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Isopropyl Orientation | R configuration | S configuration |

| Bridgehead Stereochemistry | S configuration | R configuration |

| Enantiomeric Relationship | Mirror image | Mirror image |

The electronic distribution patterns in this compound and (+)-delta-cadinene create different molecular electrostatic potentials that influence their interactions with other molecules. The specific orientation of substituents and the three-dimensional arrangement of the bicyclic framework result in distinct regions of electron density that affect hydrogen bonding capabilities, van der Waals interactions, and other non-covalent forces. These stereoelectronic differences are crucial for understanding how the two enantiomers might exhibit different biological activities or chemical reactivities.

The comparative stereoelectronic analysis also reveals how the mirror-image relationship between the two enantiomers affects their molecular recognition properties. While the compounds are chemically identical in achiral environments, their different three-dimensional structures result in distinct interactions with chiral molecules, including biological macromolecules such as proteins and enzymes. This enantiomeric specificity is fundamental to understanding the biological significance of this compound and its potential applications in pharmaceutical and agricultural contexts.

Structure

3D Structure

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(1R,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m1/s1 |

InChIキー |

FUCYIEXQVQJBKY-UKRRQHHQSA-N |

異性体SMILES |

CC1=C[C@@H]2[C@H](CCC(=C2CC1)C)C(C)C |

正規SMILES |

CC1=CC2C(CCC(=C2CC1)C)C(C)C |

製品の起源 |

United States |

準備方法

(+)-δ-Cadinene Synthase (DCS) and Substrate Specificity

The enzyme (+)-δ-cadinene synthase (DCS, EC 4.2.3.13) catalyzes the cyclization of farnesyl diphosphate (FPP) to form (+)-δ-cadinene with high fidelity (>98% product specificity). The reaction proceeds through a cascade of carbocation rearrangements, including a 1,3-hydride shift and electrophilic attacks, culminating in deprotonation to yield the bicyclic cadinane skeleton.

Table 1: Kinetic Parameters of Recombinant DCS

| Parameter | Value |

|---|---|

| (FPP) | |

| Specific Activity |

Despite its high enantioselectivity for the (+)-enantiomer, DCS provides a template for engineering variants capable of producing (-)-δ-cadinene. Site-directed mutagenesis targeting residues in the active site (e.g., Asp-386, Asp-390) could alter substrate orientation or stabilize alternative carbocation intermediates, potentially inverting stereochemistry.

Chemical Synthesis Strategies

Total Synthesis and Stereochemical Control

No dedicated total synthesis routes for (-)-δ-cadinene are reported in the provided sources. However, the structural similarity to (+)-δ-cadinene suggests that established methods for cadinane sesquiterpenes could be adapted. Key challenges include:

-

Enantioselective Cyclization : Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) could induce asymmetry during cyclization of acyclic precursors.

-

Chiral Pool Synthesis : Utilizing naturally occurring chiral terpenes (e.g., pinene) as starting materials to transfer stereochemistry.

Table 2: Physicochemical Properties of δ-Cadinene

| Property | Value |

|---|---|

| Molecular Formula | |

| Boiling Point | (est.) |

| Density | |

| Refractive Index |

Metabolic Engineering and Heterologous Production

Downregulation in Cotton and Host Engineering

In Gossypium species, DCS is a key enzyme in gossypol biosynthesis. RNA interference (RNAi) silencing of DCS in cotton seeds reduces gossypol levels by >99%, demonstrating the feasibility of metabolic pathway manipulation. For (-)-δ-cadinene production, alternative strategies include:

-

Heterologous Expression : Cloning putative (-)-δ-cadinene synthases from non-cotton species (e.g., Juniperus or Artemisia) into microbial hosts (e.g., E. coli, S. cerevisiae).

-

Promoter Engineering : Using inducible promoters to optimize FPP flux in engineered strains.

Stereochemical Considerations and Resolution

Q & A

Q. What experimental methods are most effective for isolating and structurally characterizing (-)-delta-Cadinene in plant tissues?

To isolate this compound, researchers typically use steam distillation or solvent extraction followed by chromatographic purification (e.g., GC or HPLC). Structural characterization employs NMR spectroscopy for stereochemical determination and GC-MS for purity and isomer differentiation . Challenges include distinguishing enantiomers, which requires chiral columns or derivatization techniques.

Q. How is this compound biosynthesized in cotton plants, and what precursors are involved?

this compound is synthesized via the cyclization of E,E-farnesyl diphosphate (E,E-FDP) through nerolidyl diphosphate (NDP) as an intermediate. The enzymatic pathway involves delta-cadinene synthase, which facilitates a 1,3-hydride shift and cyclization to form the cadinane skeleton. This process is upregulated during pathogen infection in cotton plants, as shown in Verticillium dahliae-infected tissues .

Q. What role does this compound play in plant defense mechanisms?

this compound serves as a biosynthetic precursor to phytoalexins like desoxyhemigossypol, which are critical for cotton’s defense against fungal pathogens. Its synthesis is triggered by pathogen-induced signaling, leading to increased delta-cadinene synthase mRNA levels and enzyme activity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stereochemical outcomes during this compound synthesis?

Contradictions often arise from variations in analytical methods (e.g., NMR vs. X-ray crystallography) or enzymatic sources. To resolve these, standardized protocols for enzyme purification (e.g., affinity chromatography) and isotopic labeling (e.g., deuterated substrates) are recommended to track hydride shifts and cyclization steps .

Q. What experimental challenges arise in studying delta-cadinene synthase activity, and how can they be mitigated?

Key challenges include enzyme instability in vitro and low yield of recombinant forms. Strategies include using tissue-specific promoters for heterologous expression in model organisms (e.g., E. coli or yeast) and optimizing reaction conditions (pH 7.5–8.5, 25–30°C) with cofactors like Mg²⁺ .

Q. How do variations in plant growth conditions impact this compound accumulation and its downstream metabolites?

Environmental stressors (e.g., drought, pathogen exposure) alter terpenoid biosynthesis. Controlled experiments with transcriptomic profiling (RNA-seq) and metabolite tracking (LC-MS/MS) can quantify these effects. For example, V. dahliae infection increases delta-cadinene synthase mRNA levels by 3–5 fold within 24 hours .

Q. What computational models are effective for predicting this compound’s enzymatic cyclization mechanism?

Density Functional Theory (DFT) and molecular dynamics simulations are used to model the cyclization of E,E-FDP to this compound. These tools help identify transition states and validate experimental data on hydride shifts and cation intermediates .

Methodological Considerations

Q. How should researchers design experiments to distinguish this compound from its isomers in complex plant extracts?

Combine chiral GC columns with high-resolution mass spectrometry (HRMS) to resolve enantiomers. For quantification, internal standards (e.g., deuterated cadinene) and multiple reaction monitoring (MRM) in GC-MS/MS improve accuracy .

Q. What strategies ensure reproducibility in studies on this compound’s enzymatic pathways?

Detailed reporting of enzyme sources (e.g., tissue type, extraction protocols), substrate concentrations, and kinetic parameters (Km, Vmax) is critical. Publicly sharing raw NMR/GC-MS data and code for computational models enhances transparency .

Q. How can conflicting data on this compound’s ecological roles be reconciled across studies?

Meta-analyses of published datasets, focusing on standardized metrics (e.g., emission rates under stress), and cross-validation using in planta RNA interference (RNAi) to silence delta-cadinene synthase can clarify its functional significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。